molecular formula C8H5NO2S2 B045666 S-1,3-Benzothiazol-2-yl hydrogen carbonothioate CAS No. 112923-20-3

S-1,3-Benzothiazol-2-yl hydrogen carbonothioate

Cat. No. B045666
M. Wt: 211.3 g/mol
InChI Key: XHXLYXHYWOQCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, also known as BT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BT is a heterocyclic compound that contains a thiazole ring and a thiocarbonyl group. In

Mechanism Of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In cancer cells, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In bacteria and fungi, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to inhibit the activity of enzymes involved in cell wall synthesis and energy production.

Biochemical And Physiological Effects

S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have a range of biochemical and physiological effects. In cancer cells, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis. In bacteria and fungi, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to inhibit cell growth and disrupt cellular processes. In animal studies, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to have low toxicity and no significant adverse effects.

Advantages And Limitations For Lab Experiments

S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has several advantages for lab experiments, including its high purity, stability, and low cost. However, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate's potential applications in other fields, such as energy storage and environmental remediation. Additionally, further research is needed to fully understand the mechanism of action of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate and its potential for use in medicine and agriculture.
Conclusion
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, or S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have anticancer, antimicrobial, antifungal, and insecticidal properties. While S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has several advantages for lab experiments, it also has some limitations. Future research on S-1,3-Benzothiazol-2-yl hydrogen carbonothioate should focus on developing more efficient synthesis methods, investigating its potential applications in other fields, and further understanding its mechanism of action.

Synthesis Methods

S-1,3-Benzothiazol-2-yl hydrogen carbonothioate can be synthesized through a variety of methods, including the reaction of 2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by cyclization with chloroacetic acid. Another method involves the reaction of 2-aminothiophenol with carbon disulfide and chloroacetic acid. These methods have been reported to yield high purity and good yields of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate.

Scientific Research Applications

S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to have anticancer and antimicrobial properties. In agriculture, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have antifungal and insecticidal properties. In material science, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been used as a building block for the synthesis of organic semiconductors.

properties

CAS RN

112923-20-3

Product Name

S-1,3-Benzothiazol-2-yl hydrogen carbonothioate

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

IUPAC Name

1,3-benzothiazol-2-ylsulfanylformic acid

InChI

InChI=1S/C8H5NO2S2/c10-8(11)13-7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)

InChI Key

XHXLYXHYWOQCNJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)O

synonyms

Carbonothioic acid, S-2-benzothiazolyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.